Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate
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Overview
Description
Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, a nitrobenzoyl group, and an amino propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate typically involves a multi-step process. One common method includes the esterification of 3-(4-methoxyphenyl)-3-aminopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the acylation of the resulting ester with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-aminobenzoyl derivatives.
Substitution: Formation of 3-(4-methoxyphenyl)-3-aminopropanoic acid.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate can be compared with similar compounds such as:
Ethyl 3-(4-methoxyphenyl)-3-aminopropanoate: Lacks the nitrobenzoyl group, resulting in different chemical reactivity and biological activity.
Ethyl 3-(4-nitrophenyl)-3-[(4-methoxybenzoyl)amino]propanoate: Has the positions of the methoxy and nitro groups reversed, leading to variations in its chemical and biological properties.
Ethyl 3-(4-hydroxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-3-27-18(22)12-17(13-6-10-16(26-2)11-7-13)20-19(23)14-4-8-15(9-5-14)21(24)25/h4-11,17H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNUVWUIWNTGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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